BenchChemオンラインストアへようこそ!

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide

Antibacterial Thiosemicarbazide SAR

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide (CAS 220042-06-8) is a 1,4-diacylthiosemicarbazide featuring a 2,5-dihydroxybenzoyl moiety at N1 and a benzoyl group at N4. This compound serves as the parent scaffold of the N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazide series (Series I) originally reported by Qandil et al.

Molecular Formula C15H13N3O4S
Molecular Weight 331.3 g/mol
CAS No. 220042-06-8
Cat. No. B12765901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide
CAS220042-06-8
Molecular FormulaC15H13N3O4S
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=C(C=CC(=C2)O)O
InChIInChI=1S/C15H13N3O4S/c19-10-6-7-12(20)11(8-10)14(22)17-18-15(23)16-13(21)9-4-2-1-3-5-9/h1-8,19-20H,(H,17,22)(H2,16,18,21,23)
InChIKeySZXFTNCIKTVNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide (CAS 220042-06-8): Structural Identity and Core Pharmacophore for Antibacterial Thiosemicarbazides


N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide (CAS 220042-06-8) is a 1,4-diacylthiosemicarbazide featuring a 2,5-dihydroxybenzoyl moiety at N1 and a benzoyl group at N4. This compound serves as the parent scaffold of the N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazide series (Series I) originally reported by Qandil et al. [1]. Within this series, it was identified as the most potent antibacterial agent against the tested Gram-positive and Gram-negative panel, establishing it as the reference point for structure–activity relationship (SAR) exploration among 1,4-diacylthiosemicarbazides. The compound is commercially available through multiple specialty chemical suppliers and is routinely procured as a research-grade precursor for further derivatization and biological evaluation.

Why Generic Thiosemicarbazide Substitution Fails for N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide (CAS 220042-06-8)


Thiosemicarbazides bearing unsubstituted benzoyl or simple alkyl/acyl groups cannot replicate the antibacterial potency conferred by the 2,5-dihydroxybenzoyl substitution at N1. The dihydroxybenzoyl motif introduces both hydrogen-bond donor and acceptor capacity as well as tunable lipophilicity that directly impacts bacterial membrane permeability and target engagement [1]. Positional isomerism of the hydroxyl groups further differentiates activity: the 2,5-dihydroxy arrangement on the benzoyl ring yields the most potent antibacterial effect within Series I, whereas other dihydroxy isomers (e.g., 2,4- or 3,4-dihydroxy) shift the activity profile [2]. Consequently, substituting this compound with a generic 4-benzoylthiosemicarbazide or a mono-hydroxybenzoyl analog alters the critical pharmacophoric geometry responsible for the observed potency advantage. For procurement purposes, verifying the exact N1-(2,5-dihydroxybenzoyl)-N4-benzoyl substitution pattern is essential to maintain the established activity benchmark.

Quantitative Differentiation Evidence for N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide (CAS 220042-06-8) vs. In-Class Analogs


Intra-Series Antibacterial Potency Ranking: N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide as the Most Potent Series I Member

Among the five N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazides constituting Series I (compounds 3a–3e, where the dihydroxybenzoyl isomer varies), the parent compound 1—N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide—was identified as the most potent antibacterial agent by broth macrodilution assay [1]. The remaining Series I congeners (3a: 2,3-dihydroxy; 3b: 2,4-dihydroxy; 3c: 2,6-dihydroxy; 3d: 3,4-dihydroxy; 3e: 3,5-dihydroxy) all exhibited inferior antibacterial activity, demonstrating that the 2,5-dihydroxy orientation on the N1-benzoyl ring is the optimal substitution pattern for potency. In Series II, where the open-chain thiosemicarbazide was cyclized to a 1,3,4-thiadiazole, the most potent derivative was compound 4c (2-benzoylamino-5-(2,6-dihydroxyphenyl)-1,3,4-thiadiazole), not the thiadiazole counterpart of the 2,5-dihydroxy isomer, indicating that cyclization alters the SAR independently of the parent thiosemicarbazide scaffold.

Antibacterial Thiosemicarbazide SAR

Cytotoxicity and Topoisomerase II Inhibition: Class-Level Benchmarking of 4-Benzoylthiosemicarbazides vs. Chlorambucil

Although direct cytotoxicity data for N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide itself is not reported in the accessible literature, the 4-benzoylthiosemicarbazide subclass as a whole has been quantitatively benchmarked against the clinical alkylating agent chlorambucil in breast cancer cell lines [1]. 4-Benzoylthiosemicarbazides (compounds 1 and 2 in the cited study) were only slightly less potent than chlorambucil in both MDA-MB-231 and MCF-7 lines, while 4-aryl/alkylthiosemicarbazides showed significantly lower cytotoxicity. Furthermore, 4-benzoylthiosemicarbazides inhibited human topoisomerase II with IC50 values around 50 µM, acting as dual topoisomerase I/II inhibitors [1]. This provides a class-level inference that the N4-benzoyl moiety, which is present in the target compound, is critical for maintaining the dual topoisomerase inhibitory and cytotoxic phenotype.

Anticancer Topoisomerase Inhibition Cytotoxicity

Lipophilicity Prediction Reliability: 4-Benzoylthiosemicarbazides vs. 4-Aryl/Cyclohexylthiosemicarbazides

The lipophilicity of 4-benzoylthiosemicarbazides is more reliably predicted by the XlogP3 algorithm than by XlogP2, whereas for 4-aryl/(cyclohexyl)thiosemicarbazides the XlogP2 parameter shows stronger correlation with experimentally determined logP values (RP-HPLC, RP-18 column, methanol–water mobile phase) [1]. This algorithmic divergence means that in silico property predictions for procurement and lead optimization are scaffold-dependent. For N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, which falls in the 4-benzoyl class, XlogP3 should be the preferred computational parameter to estimate logP for absorption and permeability assessment, avoiding the systematic error introduced by using XlogP2 on this chemotype.

Lipophilicity ADMET Chromatographic logP

Antibacterial Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides: Potency Reference Point for Halogenated Congeners

A closely related subclass of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides has established MIC benchmarks of 0.49–15.63 µg/mL against Micrococcus luteus, Bacillus cereus, Bacillus subtilis, and Staphylococcus epidermidis, with many compounds equipotent or superior to cefuroxime [2]. While N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide differs by bearing dihydroxy rather than dichloro substitution at N1, this cross-study data provides a potency baseline for the N4-benzoylthiosemicarbazide scaffold. The target compound's 2,5-dihydroxybenzoyl motif introduces additional hydrogen-bonding capacity that can modulate both Gram-positive and Gram-negative spectrum breadth relative to the purely halogenated analogs, making it a complementary scaffold for exploring polarity-driven antibacterial SAR.

Antibacterial Gram-positive MIC

Procurement-Relevant Application Scenarios for N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide (CAS 220042-06-8)


Antibacterial SAR Anchor Compound for Dihydroxybenzoyl Positional Isomer Series

Researchers conducting systematic SAR exploration of N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazides should procure N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide as the reference standard (most potent parent compound) against which all other dihydroxy positional isomers (2,3-; 2,4-; 2,6-; 3,4-; 3,5-) are benchmarked. This enables direct quantification of the potency penalty associated with hydroxyl group migration, as established by Qandil et al. [1]. The compound serves as the starting material for cyclization to 2-benzoylamino-5-(dihydroxyphenyl)-1,3,4-thiadiazoles for comparative open-chain vs. heterocyclic antibacterial profiling.

Topoisomerase II Inhibitor Screening in Anticancer Programs

As a member of the 4-benzoylthiosemicarbazide subclass that has demonstrated dual topoisomerase I/II inhibition with IC50 values around 50 µM against topo II and cytotoxicity comparable to chlorambucil in breast cancer cell lines [2], N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide is suitable for inclusion in anticancer screening cascades. The 2,5-dihydroxy substitution may further modulate iron-chelating properties that are relevant to ribonucleotide reductase inhibition, a mechanism exploited by thiosemicarbazone clinical candidates such as Triapine (3-AP) [4].

Lipophilicity-Dependent ADMET Profiling Using XlogP3-Calibrated Predictions

Procurement for ADMET screening programs should leverage the established finding that 4-benzoylthiosemicarbazides exhibit high correlation between experimental logP and XlogP3 predicted values, unlike 4-aryl/cyclohexyl analogs that correlate with XlogP2 [3]. N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, carrying both hydrophilic (dihydroxy) and lipophilic (benzoyl) groups, provides a balanced logP range for permeability-solubility optimization studies using the scaffold-appropriate XlogP3 algorithm.

D-Alanyl-D-Alanine Ligase (Ddl) Inhibitor Lead Optimization

The benzoylthiosemicarbazide scaffold has been pharmacomodulated to yield potent Ddl inhibitors with activity in the low micromolar range and antibacterial efficacy against multidrug-resistant strains [5]. N1-(2,5-dihydroxybenzoyl)-N4-benzoylthiosemicarbazide, with its dihydroxybenzoyl motif capable of additional hydrogen-bond interactions within the Ddl active site, represents a logical starting point for structure-based design of next-generation Ddl inhibitors targeting Gram-positive pathogens including MRSA and VRE.

Quote Request

Request a Quote for N1-(2,5-Dihydroxybenzoyl)-N4-benzoylthiosemicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.